Acetylacteoside

Catalog No.
S3317402
CAS No.
441769-43-3
M.F
C31H38O16
M. Wt
666.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylacteoside

CAS Number

441769-43-3

Product Name

Acetylacteoside

IUPAC Name

[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C31H38O16

Molecular Weight

666.6 g/mol

InChI

InChI=1S/C31H38O16/c1-14-24(38)25(39)26(40)31(44-14)47-29-27(41)30(42-10-9-17-4-7-19(34)21(36)12-17)45-22(13-43-15(2)32)28(29)46-23(37)8-5-16-3-6-18(33)20(35)11-16/h3-8,11-12,14,22,24-31,33-36,38-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1

InChI Key

JBGBPOYDCGQCJC-MWKLXWFVSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Description

[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a natural product found in Tecoma stans var. velutina, Penstemon centranthifolius, and Harpagophytum procumbens with data available.

Acetylacteoside, specifically known as 2'-acetylacteoside, is a phenylethanoid glycoside primarily derived from various plant species, notably Cistanche deserticola. This compound is characterized by its acetylated structure, which contributes to its unique properties and biological activities. Acetylacteoside has garnered attention due to its potential health benefits, including antioxidant and anti-inflammatory effects, as well as its role in traditional medicine.

. It can undergo hydrolysis, where the glycosidic bond is cleaved by water, resulting in the release of glucose and other phenolic compounds. Additionally, acetylacteoside can be modified through acetylation or deacetylation reactions, altering its biological activity and solubility. For instance, heating or enzymatic treatments can lead to the conversion of acetylacteoside into other phenylethanoid glycosides, impacting its efficacy in biological systems .

Acetylacteoside exhibits several notable biological activities:

  • Antioxidant Activity: Research indicates that acetylacteoside possesses strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species .
  • Anti-osteoporotic Effects: Studies have demonstrated that acetylacteoside can improve bone microarchitecture and density in ovariectomized mice, suggesting its potential use in preventing osteoporosis .
  • Anti-inflammatory Properties: Acetylacteoside has been shown to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Acetylacteoside can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting acetylacteoside from plants such as Cistanche deserticola. This typically includes solvent extraction techniques followed by purification processes like chromatography.
  • Chemical Synthesis: Laboratory synthesis may involve the acetylation of acteoside or other related phenylethanoid glycosides using acetic anhydride or acetyl chloride under controlled conditions.
  • Biotransformation: Enzymatic methods utilizing specific glycosidases can convert simpler phenolic compounds into acetylacteoside, enhancing yield and specificity.

Acetylacteoside has several applications across various fields:

  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing supplements aimed at improving bone health and managing oxidative stress-related diseases.
  • Cosmetics: Due to its skin-protective qualities, acetylacteoside is being explored for inclusion in cosmetic formulations targeting aging and skin damage.
  • Food Industry: As a natural antioxidant, it may be used as a food preservative to enhance shelf life while providing health benefits.

Interaction studies involving acetylacteoside have revealed significant insights into its pharmacological potential:

  • Synergistic Effects: When combined with other phenylethanoid glycosides like acteoside and echinacoside, acetylacteoside exhibits enhanced biological activities, suggesting a synergistic effect that could be leveraged for therapeutic applications .
  • Metabolic Pathways: Research indicates that acetylacteoside influences metabolic pathways related to bone resorption and formation, highlighting its role in modulating osteoclast activity .

Acetylacteoside belongs to a class of compounds known as phenylethanoid glycosides. Here are some similar compounds along with their unique characteristics:

Compound NameSource PlantKey Properties
ActeosideCistanche deserticolaAntioxidant; supports immune function
EchinacosideCistanche deserticolaNeuroprotective; enhances cognitive function
IsoacteosideCistanche deserticolaAnti-inflammatory; improves glucose metabolism
2'-AcetylacteosideCistanche deserticolaAnti-osteoporotic; strong antioxidant

Uniqueness of Acetylacteoside

Acetylacteoside is distinguished by its specific acetylation at the 2' position, which enhances its solubility and bioavailability compared to non-acetylated counterparts like acteoside. This modification not only affects its pharmacokinetic properties but also contributes to its unique biological activities, making it a valuable compound for further research and application in health-related fields.

XLogP3

0.1

Dates

Modify: 2023-08-19

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